molecular formula C25H36N2O5S2 B560225 [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid CAS No. 146794-84-5

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B560225
CAS No.: 146794-84-5
M. Wt: 508.7 g/mol
InChI Key: UUSSHPPSOUAHHP-UHFFFAOYSA-N
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Scientific Research Applications

Solubility

Y-29794 is soluble in ethanol and DMSO at concentrations up to 15 mM, making it suitable for various experimental setups .

Therapeutic Agent for Neurological Disorders

Research has indicated that Y-29794 shows promise as a therapeutic agent for neurological diseases, including Alzheimer's disease. The compound's mechanism involves targeting specific pathways that are disrupted in neurodegenerative conditions. A patent describes its potential in radical cures for such diseases, highlighting its efficacy in promoting neuronal health and function .

Chemical Synthesis and Catalysis

Y-29794 has been utilized as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For instance, the compound can be involved in reactions leading to the formation of oxalic acid derivatives, which are important in the production of dyestuffs and other industrial applications .

Material Science

In material science, Y-29794 has been explored for its luminescent properties when incorporated into polymer matrices. Studies have shown that the compound exhibits distinct photophysical behaviors depending on the solvent used, indicating potential applications in optoelectronic devices . The luminescence characteristics are particularly relevant for developing new materials for light-emitting diodes (LEDs) and sensors.

Case Study 1: Neurological Therapeutics

A study published in a patent application details the effects of Y-29794 on neuronal cells exposed to neurotoxins. Results indicated that treatment with this compound significantly improved cell viability and reduced markers of oxidative stress, suggesting its potential as a neuroprotective agent .

Case Study 2: Synthesis of Oxalic Acid Derivatives

In a synthetic chemistry context, Y-29794 was used as a precursor to develop oxalic acid derivatives through various catalytic processes. The efficiency of these reactions was documented, showing high yields and selectivity towards desired products, which are crucial for industrial applications .

Table 1: Summary of Applications and Effects

Application AreaSpecific UseObservations/Results
Neurological DisordersTherapeutic agent for Alzheimer's diseaseImproved neuronal cell viability and reduced oxidative stress markers
Chemical SynthesisIntermediate for oxalic acid derivativesHigh yield and selectivity in synthetic processes
Material ScienceLuminescent properties in polymersDistinct photophysical behaviors based on solvent polarity

Table 2: Solubility Characteristics

SolventSolubility (mM)
Ethanol15
DMSO15

Biological Activity

The compound [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid, hereafter referred to as "Compound X," has garnered attention due to its potential biological activities, particularly in cancer research and neurological disorders. This article synthesizes available data on its biological effects, including cytotoxicity, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

Chemical Formula: C23H34N2OS2
Molecular Weight: 402.66 g/mol
IUPAC Name: [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone

Structural Features

The compound features a pyridine ring, a thiophene moiety, and a long alkyl chain with a dimethylamino group. These structural elements contribute to its lipophilicity and potential interactions with biological membranes.

Anticancer Activity

Recent studies have demonstrated that Compound X exhibits significant cytotoxic effects against various cancer cell lines, particularly:

  • Breast Cancer (MDA-MB-231 Cells) :
    • The compound showed an IC50 value of 27.6 μM, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .
    • Selective cytotoxicity was noted, indicating potential for targeted therapy in triple-negative breast cancer.
  • Mechanism of Action :
    • The compound may exert its effects through inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGF pathways .

Neurological Activity

Compound X has also been explored for its neuroprotective properties. It is believed to interact with neurotransmitter systems and may have implications for treating neurodegenerative diseases such as Alzheimer's:

  • Receptor Interactions :
    • The compound acts as a receptor agonist, potentially modulating synaptic transmission and neuroinflammation .
  • Therapeutic Potential :
    • Preliminary findings suggest that it may improve cognitive function in models of Alzheimer's disease, although further studies are needed to confirm these effects.

Insecticidal Activity

In addition to its anticancer and neurological applications, Compound X has shown promising insecticidal properties against certain pests, indicating a broader scope of biological activity:

  • Pest Control Efficacy :
    • Studies indicate significant activity against Lepidopteran species, suggesting potential applications in agricultural pest management .

Case Study 1: Breast Cancer Cell Line Inhibition

A recent study synthesized various derivatives of thieno[2,3-d]pyrimidine compounds, including Compound X. The results highlighted its ability to inhibit the growth of MDA-MB-231 cells effectively.

CompoundIC50 (μM)
Compound X27.6
Paclitaxel29.3

Case Study 2: Neuroprotective Effects

In animal models of Alzheimer's disease, administration of Compound X resulted in improved memory retention and reduced neuroinflammation markers.

ParameterControl GroupTreatment Group
Memory Score45 ± 575 ± 7
Inflammation (Cytokines)HighLow

Properties

IUPAC Name

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSSHPPSOUAHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146794-84-5
Record name Methanone, [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146794-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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